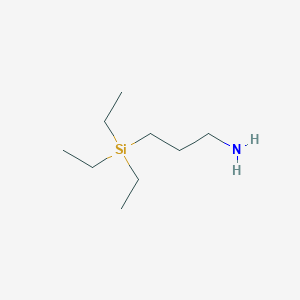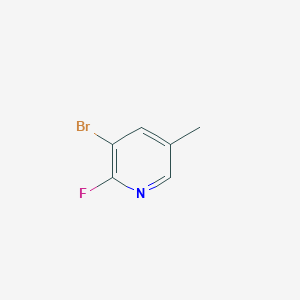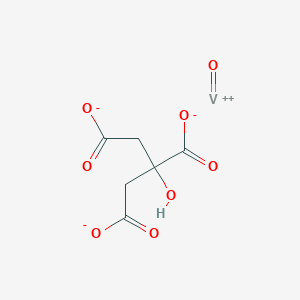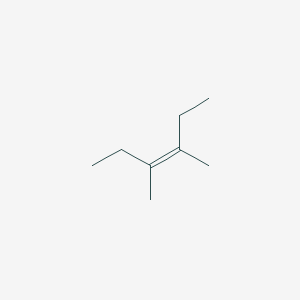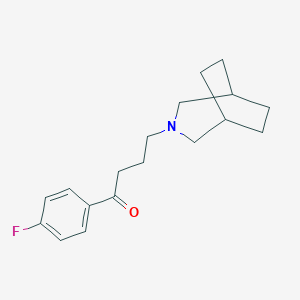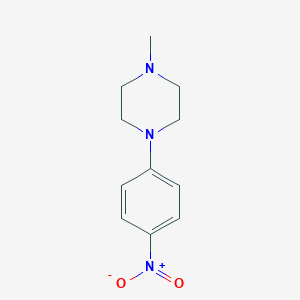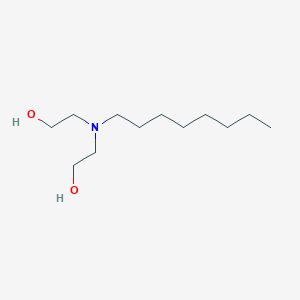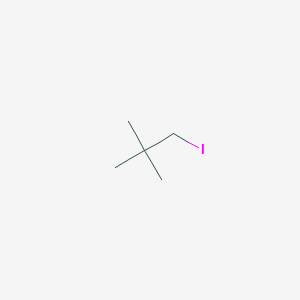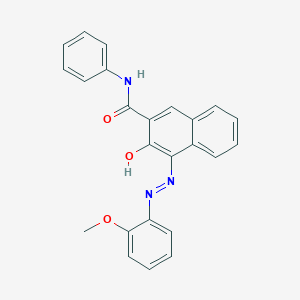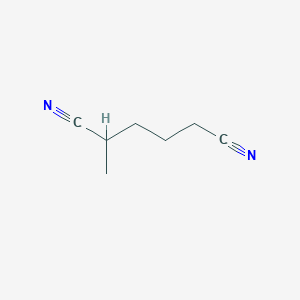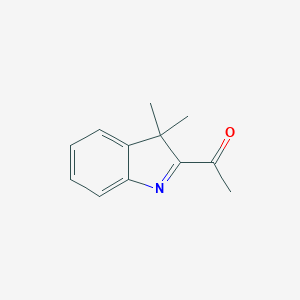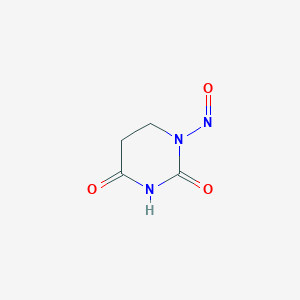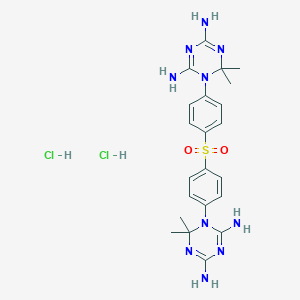
Cycloguanide phenylsulfone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cycloguanide phenylsulfone is a chemical compound that has gained significant attention in scientific research. It belongs to the class of guanidine derivatives and has been found to possess various biological activities.
Wirkmechanismus
The mechanism of action of cycloguanide phenylsulfone is not fully understood. However, it is believed to exert its biological activities through the inhibition of various enzymes and signaling pathways. For instance, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemische Und Physiologische Effekte
Cycloguanide phenylsulfone has been found to possess various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis. It has also been found to reduce inflammation and oxidative stress. Additionally, it has been studied for its potential use in the treatment of viral infections such as HIV.
Vorteile Und Einschränkungen Für Laborexperimente
Cycloguanide phenylsulfone has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. It is also stable under normal laboratory conditions. However, it has some limitations such as its low solubility in water and some organic solvents. This can make it challenging to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of cycloguanide phenylsulfone. One potential direction is the development of more efficient synthesis methods. Another direction is the investigation of its potential use in the treatment of neurodegenerative diseases such as Parkinson's disease. Additionally, further studies are needed to fully understand its mechanism of action and potential therapeutic applications.
Conclusion:
In conclusion, cycloguanide phenylsulfone is a chemical compound that has gained significant attention in scientific research. It possesses various biological activities and has been studied for its potential therapeutic applications. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of cycloguanide phenylsulfone have been discussed in this paper. Further studies are needed to fully understand its potential as a therapeutic agent.
Synthesemethoden
Cycloguanide phenylsulfone can be synthesized through a multi-step process involving the reaction of guanidine with various reagents. The most commonly used method involves the reaction of guanidine with phenylsulfonyl chloride in the presence of a base such as sodium hydroxide. This reaction yields cycloguanide phenylsulfone as a white crystalline solid.
Wissenschaftliche Forschungsanwendungen
Cycloguanide phenylsulfone has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, anti-cancer, and anti-viral activities. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease.
Eigenschaften
CAS-Nummer |
18915-14-5 |
|---|---|
Produktname |
Cycloguanide phenylsulfone |
Molekularformel |
C22H30Cl2N10O2S |
Molekulargewicht |
569.5 g/mol |
IUPAC-Name |
1-[4-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]sulfonylphenyl]-6,6-dimethyl-1,3,5-triazine-2,4-diamine;dihydrochloride |
InChI |
InChI=1S/C22H28N10O2S.2ClH/c1-21(2)29-17(23)27-19(25)31(21)13-5-9-15(10-6-13)35(33,34)16-11-7-14(8-12-16)32-20(26)28-18(24)30-22(32,3)4;;/h5-12H,1-4H3,(H4,23,25,27,29)(H4,24,26,28,30);2*1H |
InChI-Schlüssel |
PNCQYIMDXYYJBG-UHFFFAOYSA-N |
SMILES |
CC1(N=C(N=C(N1C2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)N4C(=NC(=NC4(C)C)N)N)N)N)C.Cl.Cl |
Kanonische SMILES |
CC1(N=C(N=C(N1C2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)N4C(=NC(=NC4(C)C)N)N)N)N)C.Cl.Cl |
Andere CAS-Nummern |
18915-14-5 |
Synonyme |
1,1'-(sulfonyldi-4-phenylene)-bis-(4,6-diamino-2,2-dimethyl-1,2-dihydro-s-triazine)-dihydrochloride cycloguanide phenylsulfone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



